molecular formula C17H14N2O3 B4417942 3-(1,3-Benzodioxol-5-yl)-5-phenethyl-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-phenethyl-1,2,4-oxadiazole

Cat. No.: B4417942
M. Wt: 294.30 g/mol
InChI Key: UVECBODHZDUVSZ-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-5-phenethyl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a benzodioxole ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-phenethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxole derivative with a phenylethyl-substituted nitrile oxide. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-5-phenethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-5-phenethyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-phenethyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole: Lacks the phenylethyl group, which may affect its biological activity.

    5-(2-phenylethyl)-1,2,4-oxadiazole: Lacks the benzodioxole ring, which may influence its chemical reactivity and applications.

Uniqueness

3-(1,3-Benzodioxol-5-yl)-5-phenethyl-1,2,4-oxadiazole is unique due to the presence of both the benzodioxole and phenylethyl groups, which can impart distinct chemical and biological properties. This combination may enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-2-4-12(5-3-1)6-9-16-18-17(19-22-16)13-7-8-14-15(10-13)21-11-20-14/h1-5,7-8,10H,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVECBODHZDUVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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